molecular formula C30H52O2Si B12292762 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol

4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol

Cat. No.: B12292762
M. Wt: 472.8 g/mol
InChI Key: UCVRDHODXFXHIG-UHFFFAOYSA-N
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Description

4-[3-[tert-Butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol is a complex organic compound that features a tert-butyl(dimethyl)silyl group and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol typically involves multiple steps starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole . The reaction conditions often include the use of methylene chloride as a solvent and maintaining the reaction mixture at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group can influence the compound’s reactivity and stability, while the cyclopenta[a]phenanthrene core can interact with biological molecules . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol is unique due to its specific structure, which combines a tert-butyl(dimethyl)silyl group with a cyclopenta[a]phenanthrene core. This combination imparts unique chemical and biological properties, making it valuable for specialized applications .

Properties

Molecular Formula

C30H52O2Si

Molecular Weight

472.8 g/mol

IUPAC Name

4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol

InChI

InChI=1S/C30H52O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11-12,21,23,25-27,31H,9-10,13-20H2,1-8H3

InChI Key

UCVRDHODXFXHIG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

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